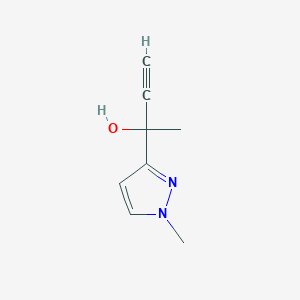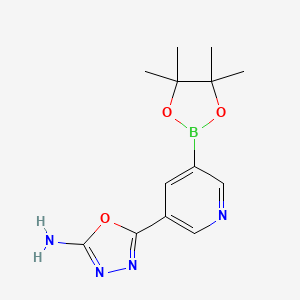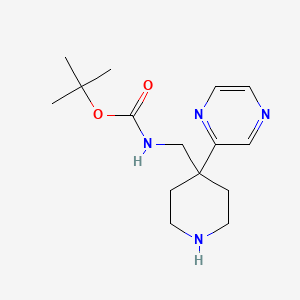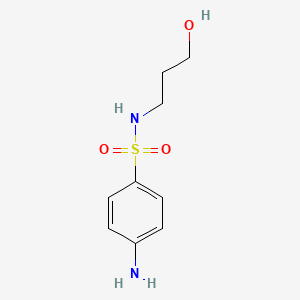![molecular formula C16H12N2O4 B13989083 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-65-4](/img/structure/B13989083.png)
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused to an indazole ring, making it a versatile scaffold for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzodioxole structure.
Indazole Ring Formation: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable precursors.
Coupling Reaction: The benzodioxole moiety is then coupled with the indazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced catalytic systems to streamline the synthesis process .
化学反应分析
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine substitution.
1-(1,3-Benzodioxol-5-yl)-3-benzyl-succinic acid: Contains a similar benzodioxole structure but with a different carboxylic acid substitution.
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole ring, which imparts distinct biological activities and chemical reactivity compared to other benzodioxole derivatives .
属性
CAS 编号 |
920019-65-4 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c19-16(20)15-11-3-1-2-4-12(11)18(17-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,19,20) |
InChI 键 |
SUENJRHYQIGPIS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)

![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)


dimethyl-](/img/structure/B13989057.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
